molecular formula C14H12F3NO2 B13794282 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid

2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid

Cat. No.: B13794282
M. Wt: 283.24 g/mol
InChI Key: PUYTXHCCWPLVRO-UHFFFAOYSA-N
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Description

2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid is a heterocyclic organic compound featuring a pyrrole ring substituted with dimethyl groups and a trifluoromethylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method includes the cyclization of appropriate precursors under acidic or basic conditions, followed by electrophilic substitution to introduce the trifluoromethyl group .

Industrial Production Methods: Industrial production methods often utilize scalable processes such as catalytic reactions and continuous flow techniques to ensure high yield and purity. The use of trifluoromethylation reagents and catalysts like palladium or copper complexes is common in these processes .

Chemical Reactions Analysis

Types of Reactions: 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyrrole derivatives, trifluoromethylated compounds, and reduced pyrrole analogs .

Mechanism of Action

The mechanism of action of 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to interact effectively with biological membranes and enzymes. The pyrrole ring can participate in hydrogen bonding and π-π interactions, contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 2,5-Dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylic acid is unique due to the combination of the pyrrole ring and the trifluoromethylphenyl group, which imparts distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various applications .

Properties

Molecular Formula

C14H12F3NO2

Molecular Weight

283.24 g/mol

IUPAC Name

2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]pyrrole-3-carboxylic acid

InChI

InChI=1S/C14H12F3NO2/c1-8-6-12(13(19)20)9(2)18(8)11-5-3-4-10(7-11)14(15,16)17/h3-7H,1-2H3,(H,19,20)

InChI Key

PUYTXHCCWPLVRO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1C2=CC=CC(=C2)C(F)(F)F)C)C(=O)O

Origin of Product

United States

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